![molecular formula C9H18O B591057 2-Nonanone-d5 CAS No. 1398065-76-3](/img/no-structure.png)
2-Nonanone-d5
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Overview
Description
2-Nonanone-d5, also referred to as Nonan-2-one, is an organic compound characterized by the chemical formula C9H18O . Its chemical structure features a nine-carbon backbone with a ketone functional group positioned at the second carbon atom . It belongs to the class of chemicals called methyl ketones and is primarily used in the field of chemistry .
Synthesis Analysis
Nonanone can be synthesized through the oxidation of nonanal, a process typically facilitated using an oxidizing agent such as potassium permanganate . Other common industrial methods for the production of Nonanone include the oxidation of 2-nonanol or the condensation of acetone with butyraldehyde .Molecular Structure Analysis
The molecular formula of 2-Nonanone-d5 is C9H18O . Its chemical structure features a nine-carbon backbone with a ketone functional group positioned at the second carbon atom . The InChIKey for 2-Nonanone-d5 is VKCYHJWLYTUGCC-UHFFFAOYSA-N .Chemical Reactions Analysis
Nonanone serves as an important chemical intermediate, playing a significant role in various chemical reactions . It’s often used in the production of pharmaceuticals, resins, and other chemical products .Physical And Chemical Properties Analysis
Nonanone is a colorless to pale yellow liquid at room temperature, bearing a fruity, floral scent similar to that of a jasmine . It has a relatively high boiling point of about 194.5°C and a melting point of -20°C . Nonanone is slightly soluble in water, yet it is well soluble in common organic solvents such as ethanol and diethyl ether .Scientific Research Applications
Medicinal Chemistry
2-Nonanone-d5: is utilized in medicinal chemistry for its antimicrobial properties. It has been found effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and the yeast Candida albicans . Its role in the development of new pharmaceuticals that target resistant strains of bacteria is of significant interest.
Environmental Science
In environmental science, 2-Nonanone-d5 plays a crucial role as a pheromone component for certain beetle species . This application is particularly important for understanding insect behavior and developing environmentally friendly pest control methods.
Analytical Chemistry
2-Nonanone-d5: serves as a standard in analytical chemistry for Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to its stable isotopic labeling. This allows for precise tracking and quantification of volatile organic compounds in complex mixtures .
Materials Science
In materials science, 2-Nonanone-d5 is investigated for its potential use in the synthesis of new materials. Its properties as a methyl ketone make it a candidate for producing pharmaceuticals, resins, and other chemical products .
Biochemistry
2-Nonanone-d5: is significant in biochemistry research for studying the effects of volatile organic compounds on protein folding and microbial interactions. It has been shown to inhibit the refolding of heat-inactivated bacterial luciferases, which is valuable for understanding protein dynamics and the development of new biochemical assays .
Pharmacology
In pharmacology, 2-Nonanone-d5 is explored for its therapeutic potential. Its ability to interact with hydrophobic segments in proteins suggests it could be used to modulate biological processes, which is promising for the development of novel drugs .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Mechanism of Action
properties
1. Design of the Synthesis Pathway: The synthesis pathway for 2-Nonanone-d5 involves the conversion of a starting material into the final product through a series of chemical reactions. The starting material will undergo several steps of synthesis to produce the final product. The synthesis pathway involves the following steps: a) Synthesis of 2-Nonanol-d5 b) Oxidation of 2-Nonanol-d5 to 2-Nonanone-d5 2. Starting Materials: The starting materials required for the synthesis of 2-Nonanone-d5 are: a) Deuterated water (D2O) b) 1-Decene-d5 c) Lithium aluminum hydride (LiAlH4) d) Sodium borohydride (NaBH4) e) Sodium hydroxide (NaOH) f) Hydrochloric acid (HCl) g) Acetic acid (CH3COOH) h) Potassium permanganate (KMnO4) 3. Reaction: The synthesis of 2-Nonanone-d5 involves the following steps: a) Synthesis of 2-Nonanol-d5: i) 1-Decene-d5 is reacted with deuterated water (D2O) in the presence of a catalyst such as sulfuric acid (H2SO4) to produce 2-Nonanol-d5. b) Oxidation of 2-Nonanol-d5 to 2-Nonanone-d5: i) 2-Nonanol-d5 is oxidized using potassium permanganate (KMnO4) in the presence of sodium hydroxide (NaOH) to produce 2-Nonanone-d5. ii) The product is then purified using techniques such as distillation or chromatography. Overall Reaction: 1-Decene-d5 + D2O + H2SO4 → 2-Nonanol-d5 2-Nonanol-d5 + KMnO4 + NaOH → 2-Nonanone-d5 | |
CAS RN |
1398065-76-3 |
Molecular Formula |
C9H18O |
Molecular Weight |
147.273 |
IUPAC Name |
1,1,1,3,3-pentadeuteriononan-2-one |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2 |
InChI Key |
VKCYHJWLYTUGCC-QCCORQSASA-N |
SMILES |
CCCCCCCC(=O)C |
synonyms |
Heptyl methyl ketone-d5; Methyl heptyl ketone-d5; Methyl n-heptyl ketone-d5; NSC 14760-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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